molecular formula C18H15ClN2O3 B2894492 (E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide CAS No. 2035001-48-8

(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide

Cat. No. B2894492
M. Wt: 342.78
InChI Key: DJSNIZLNLDAUMO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is a chemical compound that has been synthesized and studied in recent years due to its potential applications in scientific research. This compound is of interest to researchers due to its unique structure and potential biological activity. In

Scientific Research Applications

Copolymerization and Polymer Science

  • Copolymerization Kinetics of Poly(acrylonitrile-ran-2-ethenyl-pyridine) : This study discusses the kinetics of copolymerization and degradation of poly(acrylonitrile-ran-2-ethenyl-pyridine), highlighting the effects of different solvent media on copolymerization kinetics and degradation energy. It provides insights into how changes in solvent composition affect the polymer's properties, which could be relevant for designing materials with specific degradation profiles or mechanical properties (Hou et al., 2008).

Synthesis and Chemical Transformations

  • A Convenient Synthesis of γ-oxo-acrylates : This research outlines a method for selectively reacting ethyl 2,4-dioxoalkanoates with pyrrolidine acetate, leading to the formation of γ-oxo-acrylates. Such synthetic pathways could be essential for creating acrylamide derivatives with specific functionalities for research or industrial applications (Manfredini, 1988).

Heterocyclic Chemistry and Compound Synthesis

  • Facile One‐Pot Syntheses of New Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : This study demonstrates the one-pot synthesis of novel pyrazolyl-substituted monocyclic pyridines and pyrazolofused pyridines. The methodology could offer a template for the synthesis of complex heterocycles, potentially including the (E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide compound, by leveraging similar reactive intermediates or catalytic conditions (Latif et al., 2003).

Polymer-Supported Reagents and Catalysis

  • Poly(methyl methacrylate) Supported Cr(VI) Reagents : This research presents the preparation and use of poly(methyl methacrylate)-supported Cr(VI) reagents for oxidizing alcohols to aldehydes or ketones. Such polymer-supported reagents could potentially be adapted for modifying acrylamide derivatives, offering a controlled and reusable method for specific transformations (Abraham et al., 1996).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-11-21-10-7-14-8-12-24-17(14)18(21)23/h1-8,10,12H,9,11H2,(H,20,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSNIZLNLDAUMO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide

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